molecular formula C10H12BrNO3 B255519 N-(4-bromo-2,5-dimethoxyphenyl)acetamide

N-(4-bromo-2,5-dimethoxyphenyl)acetamide

Cat. No.: B255519
M. Wt: 274.11 g/mol
InChI Key: KEUPWPCIZGJDJP-UHFFFAOYSA-N
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Description

N-(4-bromo-2,5-dimethoxyphenyl)acetamide is a substituted acetamide featuring a brominated and dimethoxylated phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.11 g/mol. The compound’s structure includes a 4-bromo-2,5-dimethoxyphenyl group linked to an acetamide moiety. Substituted acetamides are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as benzylpenicillin derivatives . This compound is often studied as a precursor or impurity in pharmaceutical synthesis, requiring stringent quality control measures .

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

N-(4-bromo-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H12BrNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

KEUPWPCIZGJDJP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1OC)Br)OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-(4-chloro-2,5-dimethoxyphenyl)acetamide
  • Molecular Formula: C₁₀H₁₂ClNO₃
  • Molecular Weight : 229.66 g/mol
  • Key Differences: Replaces bromine with chlorine at the para position.
N-(2-Bromo-4,5-difluorophenyl)acetamide (CAS 64695-81-4)
  • Molecular Formula: C₈H₆BrF₂NO
  • Molecular Weight : 250.04 g/mol
  • Key Differences : Incorporates fluorine atoms at the 4 and 5 positions. Fluorine’s strong electron-withdrawing effects increase metabolic stability but may reduce solubility compared to methoxy groups .

Methoxy/Methyl-Substituted Analogs

N-(4-Bromo-2,5-dimethylphenyl)acetamide (CAS 13711-31-4)
  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 242.11 g/mol
  • Key Differences: Replaces methoxy groups with methyl substituents.
N-(2-Benzoyl-4,5-dimethoxyphenyl)acetamide (CAS 314272-81-6)
  • Molecular Formula: C₁₇H₁₇NO₄
  • Molecular Weight : 299.32 g/mol
  • Key Differences : Addition of a benzoyl group introduces aromatic bulk, which could hinder binding to flat active sites but enhance π-π stacking interactions .

Complex Derivatives with Additional Functional Groups

N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
  • Molecular Formula : C₁₈H₁₉BrN₄O₄
  • Molecular Weight : 443.27 g/mol
  • Key Differences: Incorporates a pyridine ring with amino, cyano, and ethoxy groups. These modifications expand hydrogen-bonding networks and electronic complexity, likely enhancing target specificity in drug design .
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-2,6-dimethylphenoxy)acetamide
  • Molecular Formula : C₁₉H₂₁BrN₂O₃
  • Molecular Weight : 405.29 g/mol

Structural and Conformational Analysis

Crystallographic studies of related acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) reveal significant conformational variability. Dihedral angles between aromatic rings range from 54.8° to 77.5° , influenced by steric and electronic effects of substituents. Such variations impact molecular geometry and binding modes .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(4-bromo-2,5-dimethoxyphenyl)acetamide 4-Br, 2,5-OCH₃ C₁₀H₁₂BrNO₃ 274.11 Bromine enhances lipophilicity
N-(4-chloro-2,5-dimethoxyphenyl)acetamide 4-Cl, 2,5-OCH₃ C₁₀H₁₂ClNO₃ 229.66 Smaller halogen, reduced sterics
N-(4-Bromo-2,5-dimethylphenyl)acetamide 4-Br, 2,5-CH₃ C₁₀H₁₂BrNO 242.11 Methyl groups increase lipophilicity
N-(2-Bromo-4,5-difluorophenyl)acetamide 2-Br, 4,5-F C₈H₆BrF₂NO 250.04 Fluorine improves metabolic stability

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Type Effect on Lipophilicity Effect on Solubility Biological Implications
Bromine (Br) ↑↑ Enhanced membrane permeability
Methoxy (OCH₃) Improved hydrogen bonding
Methyl (CH₃) Increased steric hindrance
Fluorine (F) ↓↓ Prolonged metabolic half-life

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